(1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Overview
Description
(1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic compound It features a complex structure with a chlorophenyl group, a cyclopentyl ring, a trifluoroethoxy group, and an azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the Chlorophenyl Cyclopentyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with cyclopentyl magnesium bromide under Grignard reaction conditions to form the intermediate.
Introduction of the Trifluoroethoxy Group: The intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride to introduce the trifluoroethoxy group.
Formation of the Azetidinyl Ring: The final step involves the cyclization of the intermediate with an azetidinone derivative under acidic conditions to form the azetidinyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone would depend on its specific application. In a pharmacological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1-(4-Chlorophenyl)cyclopentyl)methanone: Lacks the trifluoroethoxy and azetidinyl groups.
(1-(4-Chlorophenyl)cyclopentyl)(3-ethoxy)azetidin-1-yl)methanone: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in (1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone imparts unique chemical properties such as increased lipophilicity and metabolic stability. The azetidinyl ring adds to its structural complexity, potentially enhancing its biological activity.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3NO2/c18-13-5-3-12(4-6-13)16(7-1-2-8-16)15(23)22-9-14(10-22)24-11-17(19,20)21/h3-6,14H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHSHXTUFLXIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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